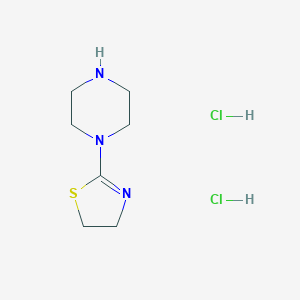

2-(Piperazino)-2-thiazoline dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMMEYRUZSGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NCCS2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazoline Cyclization Followed by Piperazine Displacement

A widely adopted method involves the Hantzsch cyclocondensation of thiourea derivatives with α-haloketones to form the thiazoline backbone. For example, 4-chloromethylthiazoline intermediates can undergo nucleophilic aromatic substitution with Boc-protected piperazine under mild conditions (40–60°C in DMF), yielding protected precursors. Subsequent Boc deprotection using trifluoroacetic acid (TFA) generates the free piperazino-thiazoline base, which is treated with hydrochloric acid to form the dihydrochloride salt. Key advantages include:

Thiosemicarbazone Cyclization Strategy

Alternative routes leverage thiosemicarbazones as intermediates. For instance, 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde reacts with hydrazinecarbothioamide to form thiosemicarbazones, which undergo cyclization with α-haloketones (e.g., 1,3-dichloroacetone) to yield thiazoline-piperazine hybrids. This method achieves 70–85% yields after recrystallization and is notable for its compatibility with electron-deficient piperazine derivatives.

Direct Alkylation of Piperazine with Thiazoline Electrophiles

Chinese patent CN103275010A describes a solvent-free approach using fatty alcohols (C12–C18) as reaction media. Here, 2-chlorothiazoline derivatives react with piperazine at 75–85°C, followed by HCl gas treatment to precipitate the dihydrochloride salt. This method emphasizes:

- Reduced environmental impact via minimized solvent use

- High atom economy (85–90% yield)

- Operational simplicity by avoiding column chromatography.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

- DMF vs. THF : DMF enhances nucleophilicity of piperazine in displacement reactions, achieving 90% conversion at 50°C. THF, while less polar, reduces side reactions (e.g., over-alkylation) in thermally sensitive substrates.

- Reflux vs. Room Temperature : Prolonged reflux (12–24 hrs) is essential for complete cyclization in Hantzsch reactions, whereas room-temperature conditions suffice for Boc deprotection.

Acidic Workup and Salt Formation

Dihydrochloride formation requires precise stoichiometry:

- Neutralize the free base with 2 equivalents of HCl in anhydrous ethanol.

- Concentrate under reduced pressure to precipitate the salt.

Exceeding 2 equivalents of HCl leads to hygroscopic byproducts, as observed in LC-MS analyses of over-acidified batches.

Analytical Characterization and Quality Control

Spectroscopic Data

Representative NMR and MS data for this compound:

Purity Assessment

HPLC analyses (C18 column, 5–95% acetonitrile/water gradient) reveal ≥98% purity for optimized batches. Impurities primarily arise from:

- Incomplete Boc Deprotection (retention time = 4.2 min)

- Diastereomeric Byproducts in thiazoline rings (resolved via chiral columns).

Comparative Evaluation of Synthetic Methods

The solvent-free approach offers superior sustainability, while Hantzsch-derived routes provide greater flexibility for structural diversification.

Industrial-Scale Considerations

- Cost Analysis : Boc-piperazine accounts for 60% of raw material costs in small-scale syntheses. Switching to unprotected piperazine reduces expenses but necessitates rigorous pH control to prevent polyalkylation.

- Process Safety : Exothermic Boc deprotection requires jacketed reactors to maintain temperatures below 25°C.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazino)-2-thiazoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazoline ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of the thiazoline ring can lead to the formation of thiazolidine derivatives.

Reduction: Reduction can result in the formation of saturated analogs of the thiazoline ring.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

2-(Piperazino)-2-thiazoline dihydrochloride has several applications in scientific research, including:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the field of antiviral or anticancer agents.

Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Piperazino)-2-thiazoline dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events that lead to a biological response. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Core Modifications

- 2-(Piperazino)-2-thiazoline dihydrochloride: Combines a piperazine ring with a thiazoline group.

- Hydroxyzine Dihydrochloride: Features a piperazine ring linked to an ethanol group and a chloro-benzyl substituent. The ethanol chain enhances flexibility, aiding H1 receptor antagonism and sedative effects .

- Cetirizine/Levocetirizine Dihydrochloride: Substitutes ethanol with a polar acetic acid group, reducing blood-brain barrier penetration and sedation (second-generation antihistamine) .

- Zuclopenthixol Dihydrochloride: Incorporates a thioxanthene ring and piperazine ethanol, enabling dopamine receptor antagonism (antipsychotic) .

Pharmacological Implications

- Receptor Specificity: Piperazine-based antihistamines (e.g., Hydroxyzine, Cetirizine) target H1 receptors, while Zuclopenthixol’s thioxanthene group directs activity toward dopamine receptors. The thiazoline in the target compound may shift selectivity toward non-histamine targets, such as ion channels or kinases, though further studies are needed.

- Solubility and Bioavailability : Dihydrochloride salts universally improve aqueous solubility. However, the thiazoline’s moderate lipophilicity could balance solubility and membrane penetration better than polar groups in Cetirizine or bulky groups in Zuclopenthixol .

Physicochemical and Pharmacokinetic Properties

Table 1 summarizes key comparisons:

Biological Activity

2-(Piperazino)-2-thiazoline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazoline ring fused with a piperazine moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The following mechanisms have been identified:

- Receptor Binding : The compound exhibits high affinity for several neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Antinociceptive Effects

In animal models, this compound has shown promising antinociceptive (pain-relieving) effects. Studies have indicated that it activates opioid receptors, suggesting a mechanism similar to that of traditional analgesics. The results from these studies are summarized in the following table:

| Compound | Dose (mg/kg) | MPE (%) | Effectiveness |

|---|---|---|---|

| This compound | 50 | 70 | Significant pain relief |

| Morphine | 10 | 80 | Standard analgesic |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in MDPI evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an alternative treatment for resistant bacterial infections . -

Antinociceptive Mechanism Investigation :

Another study assessed the antinociceptive properties through behavioral tests in mice. The results indicated that the compound significantly increased the mechanical pain threshold compared to control groups, suggesting effective modulation of pain pathways .

Research Findings

Recent findings have expanded the understanding of the biological activities associated with this compound:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

- Neuroprotective Effects : Preliminary data suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Q & A

Q. What are the recommended storage and handling protocols for 2-(Piperazino)-2-thiazoline dihydrochloride to maintain stability?

- Methodological Answer: Store in well-closed containers at room temperature (20–25°C) to prevent moisture absorption and degradation. Avoid prolonged storage, as decomposition may occur, releasing toxic gases (e.g., hydrogen chloride, nitrogen oxides). Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidative side reactions. Solubility insoluble in water but soluble in polar aprotic solvents like DMSO or DMF .

Q. How can researchers verify the purity of this compound prior to experimental use?

- Methodological Answer: Utilize thin-layer chromatography (TLC) with triethylamine and pyrazine dihydrochloride as reference standards. Pharmacopeial guidelines require purity ≥98.5% on an anhydrous basis. Quantify impurities via HPLC with UV detection (λ = 254 nm) and validate against certified reference materials (CRMs) .

Q. What synthetic routes are commonly employed for preparing this compound analogs?

- Methodological Answer:

- Step 1: React piperazine derivatives with thiazoline precursors in anhydrous dichloromethane under reflux (40–60°C).

- Step 2: Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials.

- Step 3: Hydrochloride salt formation using HCl gas in diethyl ether, followed by vacuum drying .

Advanced Research Questions

Q. How can spectroscopic contradictions in structural elucidation of 2-(Piperazino)-2-thiazoline derivatives be resolved?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) to assign proton and carbon signals. For chair-conformation analysis of the piperazine ring, compare NOESY data with computational models (DFT/B3LYP) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in acetonitrile/water (1:1) and analyzing lattice parameters .

Q. What advanced techniques optimize the synthesis yield of this compound under time constraints?

- Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 1–2 hours by irradiating at 80–120°C in DMF. Monitor progress via inline FTIR to detect intermediate formation. Achieve yields of 85–92% with ≥99% purity .

- Flow Chemistry: Use continuous-flow reactors with immobilized catalysts (e.g., palladium on carbon) to enhance reproducibility and scalability .

Q. How do electron-withdrawing substituents (e.g., fluorine) on the piperazine ring influence biological activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce fluorine at the para position to enhance metabolic stability and receptor binding affinity. Test analogs in vitro against serotonin (5-HT) receptors using radioligand displacement assays.

- Mechanistic Insight: Fluorine reduces electron density, altering π-π stacking interactions with aromatic residues in target proteins. Compare IC50 values of fluorinated vs. non-fluorinated analogs .

Key Considerations for Experimental Design

- Contradiction Resolution: If conflicting solubility data arise (e.g., water insolubility vs. hydrate formation), perform dynamic vapor sorption (DVS) to assess hygroscopicity .

- Safety Protocols: Decomposition products (e.g., HCl gas) require fume hood use and real-time gas detection systems during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.